5-Chloro-pyridine-2-sulfonyl chloride hydrochloride
Overview
Description
5-Chloro-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4Cl3NO2S . It is an off-white solid and is used for the preparation of pyridinesulfonyl derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3Cl2NO2S.ClH/c6-4-1-2-5 (8-3-4)11 (7,9)10;/h1-3H;1H . This indicates the presence of a pyridine ring with sulfonyl chloride and hydrochloride functional groups.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, similar compounds are known to undergo electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 248.52 . The compound should be stored at temperatures less than or equal to -4 °C .Scientific Research Applications
Ruthenium-Catalyzed Sulfonylation
A study by Ramesh and Jeganmohan (2017) highlights the use of aromatic sulfonyl chlorides, including 5-Chloro-pyridine-2-sulfonyl chloride, in the ruthenium-catalyzed remote sulfonylation at the C5 position of the pyridine group. This process, which involves C-H bond activation, showcases the compound's utility in synthesizing N-aryl-2-aminopyridines with potential applications in pharmaceuticals and materials science (Ramesh & Jeganmohan, 2017).
Ionic Liquid and Catalyst Synthesis
Research by Khazaei et al. (2013) and Moosavi-Zare et al. (2013) introduced a novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, derived from similar sulfonyl chloride compounds. This material has been utilized as an efficient, homogeneous, and reusable catalyst for synthesizing hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones, indicating its importance in facilitating solvent-free, green chemical processes (Khazaei et al., 2013) (Moosavi-Zare et al., 2013).
Advanced Materials Development
Liu et al. (2013) utilized a diamine containing pyridine and trifluoromethylphenyl groups, derived from similar sulfonyl chloride chemicals, to synthesize novel soluble fluorinated polyamides. These materials exhibit low dielectric constants, high thermal stability, and excellent mechanical properties, making them suitable for applications in electronics and aerospace industries (Liu et al., 2013).
Analytical Chemistry Applications
Issac and Kumar (2010) developed a poly(p-toluene sulfonic acid) modified glassy carbon electrode for the enhanced detection of pyridine-2-aldoxime methochloride, demonstrating the utility of pyridine-sulfonyl chloride derivatives in creating sensitive and selective sensors for chemical analysis (Issac & Kumar, 2010).
Synthesis of Heterocyclic Compounds
El-Sayed (2006) and Zare et al. (2015) have shown that sulfonic acid-functionalized pyridinium chloride, a compound related to 5-Chloro-pyridine-2-sulfonyl chloride hydrochloride, can be used as an efficient catalyst in the synthesis of biologically active heterocycles and imidazoles, respectively. These findings underscore the compound's role in medicinal chemistry for the development of new therapeutic agents (El-Sayed, 2006) (Zare et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-chloropyridine-2-sulfonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQGTAISSEOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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